molecular formula C10H11BrO4 B13594418 Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate

Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B13594418
M. Wt: 275.10 g/mol
InChI Key: LNDQFKRYIKJAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a phenyl ring. It is a derivative of phenylpropanoic acid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of a phenylpropanoic acid derivative. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, influencing cellular pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11BrO4/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,12-13H,5H2,1H3

InChI Key

LNDQFKRYIKJAFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)O)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.